Methyl 2-({7-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-YL}oxy)propanoate
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Overview
Description
Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate is a complex organic compound characterized by its unique bichromen structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bichromen core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced bichromen compounds.
Scientific Research Applications
Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate involves its interaction with specific molecular targets and pathways. The bichromen core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-1-(7-methoxy-2-oxo-2H-chromen-6-yl)-3-methyl-2-butanyl (2Z)-2-methyl-2-butenoate: Shares a similar chromen structure but differs in functional groups.
4-Hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid: Contains a similar dioxo structure but with a benzothiazine core.
Uniqueness
Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate is unique due to its bichromen core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18O8 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 2-[4-(7-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H18O8/c1-12(22(25)28-3)29-15-6-7-16-17(11-21(24)30-20(16)10-15)18-8-13-4-5-14(27-2)9-19(13)31-23(18)26/h4-12H,1-3H3 |
InChI Key |
OOQBBPCQIYIDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Origin of Product |
United States |
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